molecular formula C10H19IO B13318140 1-Ethoxy-1-(iodomethyl)-4-methylcyclohexane

1-Ethoxy-1-(iodomethyl)-4-methylcyclohexane

Cat. No.: B13318140
M. Wt: 282.16 g/mol
InChI Key: YABXFLKERGXPKW-UHFFFAOYSA-N
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Description

1-Ethoxy-1-(iodomethyl)-4-methylcyclohexane is an organic compound characterized by a cyclohexane ring substituted with an ethoxy group, an iodomethyl group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethoxy-1-(iodomethyl)-4-methylcyclohexane typically involves the alkylation of 4-methylcyclohexanol with iodomethane in the presence of a base, followed by the introduction of the ethoxy group. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would likely include steps such as distillation and purification to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Ethoxy-1-(iodomethyl)-4-methylcyclohexane can undergo various chemical reactions, including:

    Substitution Reactions: The iodomethyl group can be replaced by other nucleophiles, such as hydroxide or amine groups.

    Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or ketones.

    Reduction Reactions: The iodomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide or ammonia in an aqueous or alcoholic medium.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

    Substitution: 1-Ethoxy-1-(hydroxymethyl)-4-methylcyclohexane.

    Oxidation: 1-Ethoxy-4-methylcyclohexanone.

    Reduction: 1-Ethoxy-4-methylcyclohexane.

Scientific Research Applications

1-Ethoxy-1-(iodomethyl)-4-methylcyclohexane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme-substrate interactions due to its unique structure.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Ethoxy-1-(iodomethyl)-4-methylcyclohexane exerts its effects involves the interaction of its functional groups with various molecular targets. The iodomethyl group can act as an electrophile, facilitating nucleophilic substitution reactions. The ethoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

  • 1-Ethoxy-1-(iodomethyl)-3-methylcyclohexane
  • 1-Ethoxy-1-(iodomethyl)cyclohexane
  • 1-Ethoxy-1-(iodomethyl)cyclopentane

Uniqueness: 1-Ethoxy-1-(iodomethyl)-4-methylcyclohexane is unique due to the specific positioning of its substituents on the cyclohexane ring. This unique arrangement can lead to different reactivity and interaction patterns compared to its analogs.

Properties

Molecular Formula

C10H19IO

Molecular Weight

282.16 g/mol

IUPAC Name

1-ethoxy-1-(iodomethyl)-4-methylcyclohexane

InChI

InChI=1S/C10H19IO/c1-3-12-10(8-11)6-4-9(2)5-7-10/h9H,3-8H2,1-2H3

InChI Key

YABXFLKERGXPKW-UHFFFAOYSA-N

Canonical SMILES

CCOC1(CCC(CC1)C)CI

Origin of Product

United States

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